

Application Note: Quantification of Fluocinonide Using High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Fluocinonide	
Cat. No.:	B1672898	Get Quote

Introduction

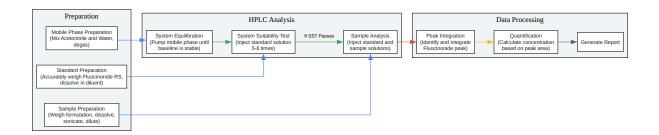
Fluocinonide is a high-potency topical corticosteroid used to treat various skin conditions, including eczema, dermatitis, and psoriasis.[1] It functions by reducing inflammation, itching, and redness.[2][3] Accurate quantification of **fluocinonide** in pharmaceutical formulations like creams, ointments, and gels is crucial for ensuring product quality, safety, and efficacy.[4] This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise determination of **fluocinonide**.

Principle

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. **Fluocinonide**, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are performed using an ultraviolet (UV) detector set to a wavelength where **fluocinonide** exhibits maximum absorbance.

Experimental Workflow Diagram





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Caption: Experimental workflow for HPLC quantification of **Fluocinonide**.

Detailed Experimental Protocol

- 1. Instrumentation and Materials
- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Chromatography Column: Inertsil® ODS-3V C18, 250 mm x 4.6 mm, 5 μm particle size, or equivalent.[5][6]
- Data Acquisition: Chromatography data station.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A flasks and pipettes.
- Filtration: 0.45 μm syringe filters (e.g., PTFE or nylon).[5]
- Reagents:



- Fluocinonide Reference Standard (RS).
- Acetonitrile (HPLC grade).
- Water (HPLC grade or purified).
- 2. Preparation of Solutions
- Mobile Phase: Prepare a mixture of Acetonitrile and Water (50:50, v/v).[5][6] Degas the solution using sonication or vacuum filtration before use.
- Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
- Standard Stock Solution (e.g., 100 μg/mL):
 - Accurately weigh approximately 10 mg of Fluocinonide RS into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the diluent. Mix thoroughly.
- Working Standard Solution (e.g., 10 μg/mL):
 - Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
 - Dilute to volume with the diluent and mix.
- Sample Preparation (for a 0.05% Cream/Ointment):
 - Accurately weigh an amount of the formulation equivalent to approximately 5 mg of Fluorinonide into a 100 mL volumetric flask.
 - Add approximately 70 mL of diluent.
 - Sonicate for 15-20 minutes (or until fully dispersed/dissolved). Allow to cool to room temperature.
 - Dilute to volume with the diluent and mix well.



- \circ Filter an aliquot through a 0.45 μ m syringe filter into an HPLC vial. This solution has a theoretical concentration of 50 μ g/mL.
- Pipette 10.0 mL of the filtered solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix. The final theoretical concentration is 10 μg/mL.

3. Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm[5][6]
Mobile Phase	Acetonitrile: Water (50:50, v/v)[5][6]
Flow Rate	1.0 mL/min[5][6]
Injection Volume	20 μL[7][8]
Column Temperature	40 °C[5][6]
Detection Wavelength	240 nm[5][6][9]
Run Time	Approximately 10 minutes

4. System Suitability Test (SST)

Before starting the sample analysis, the suitability of the chromatographic system must be verified.[10] Inject the Working Standard Solution (10 μ g/mL) five or six times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD)	≤ 2.0% for peak area and retention time



5. Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform the System Suitability Test. The results must meet the acceptance criteria before proceeding.
- Inject the Working Standard Solution, followed by the prepared sample solutions. It is recommended to bracket sample injections with standard injections to monitor for any drift in instrument response.

6. Calculation

Calculate the percentage of **fluocinonide** in the sample using the following formula:

% Fluocinonide = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

- Area_Sample: Peak area of **fluocinonide** in the sample chromatogram.
- Area Standard: Average peak area of fluocinonide from the standard injections.
- Conc Standard: Concentration of the Working Standard Solution (μg/mL).
- Conc_Sample: Nominal concentration of the prepared sample solution (µg/mL).

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines for key performance parameters.[11] The results are summarized below.



Validation Parameter	Result
Linearity (Concentration Range)	0.5 - 30 μg/mL[12][13]
Correlation Coefficient (r²)	> 0.999
Precision (RSD%)	< 2.0%[11]
Accuracy (% Recovery)	98.0% - 102.0%
Selectivity/Specificity	No interference from common excipients was observed.
Limit of Quantification (LOQ)	Determined to be in the ng/mL range.[5]

Conclusion

This application note provides a detailed, accurate, and robust RP-HPLC method for the quantification of **fluocinonide** in pharmaceutical dosage forms. The method is straightforward, utilizing common reagents and instrumentation, and has been validated to be linear, precise, and accurate for its intended purpose. It is suitable for routine quality control analysis in the pharmaceutical industry.

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